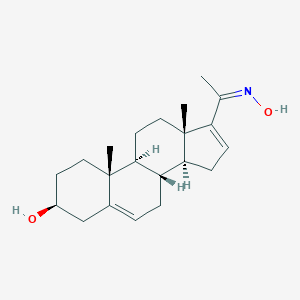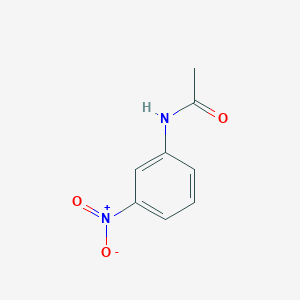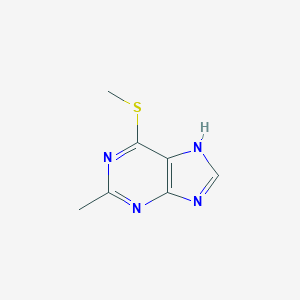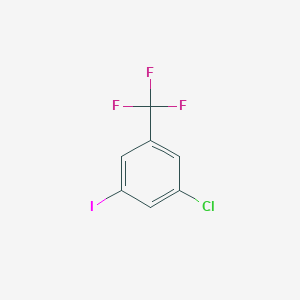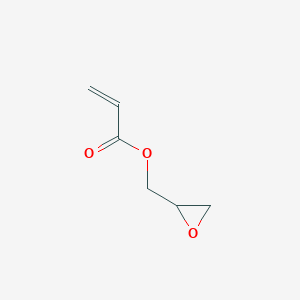![molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0](/img/structure/B85973.png)
Dibenzo[fg,qr]pentacene
Übersicht
Beschreibung
Dibenzo[fg,qr]pentacene (DBP) is a polycyclic aromatic hydrocarbon that has gained significant attention in the field of organic electronics due to its excellent semiconducting properties. DBP is a highly conjugated molecule with a planar structure and a large π-conjugated system, making it an ideal candidate for use in various electronic devices.
Wirkmechanismus
Dibenzo[fg,qr]pentacene acts as a semiconducting material by facilitating the transport of charge carriers (electrons or holes) through its conjugated π-system. In OFETs, Dibenzo[fg,qr]pentacene is used as the active layer, where it forms a channel between the source and drain electrodes. When a voltage is applied, the charge carriers are injected into the channel and transported through the Dibenzo[fg,qr]pentacene layer. In OLEDs, Dibenzo[fg,qr]pentacene is used as an emissive layer, where it emits light when a voltage is applied. The mechanism of action in OSCs is similar to that in OFETs, where Dibenzo[fg,qr]pentacene is used as the active layer to facilitate the transport of charge carriers.
Biochemische Und Physiologische Effekte
Dibenzo[fg,qr]pentacene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Dibenzo[fg,qr]pentacene can induce cytotoxicity in certain cell lines. Dibenzo[fg,qr]pentacene has also been shown to induce oxidative stress and DNA damage in some in vitro studies.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents, which can make it difficult to process and fabricate into electronic devices.
Zukünftige Richtungen
There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods to improve the solubility and processability of Dibenzo[fg,qr]pentacene. Additionally, there is a need for further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene. Furthermore, the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices, such as flexible and stretchable electronics, is an area of active research. Finally, the use of Dibenzo[fg,qr]pentacene in the development of new photoresponsive materials for photovoltaic and optoelectronic applications is another promising direction for future research.
Conclusion:
In conclusion, Dibenzo[fg,qr]pentacene is a highly conjugated molecule with excellent semiconducting properties. Dibenzo[fg,qr]pentacene has been extensively studied for its use in various electronic devices, including OFETs, OLEDs, and OSCs. Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents. There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods, further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene, and the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices and photoresponsive materials.
Wissenschaftliche Forschungsanwendungen
Dibenzo[fg,qr]pentacene has a wide range of scientific research applications, including its use as a semiconducting material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). Dibenzo[fg,qr]pentacene has also been used in the development of photoresponsive materials, where it can be used as a photosensitizer in photovoltaic devices.
Eigenschaften
CAS-Nummer |
197-74-0 |
|---|---|
Produktname |
Dibenzo[fg,qr]pentacene |
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H |
InChI-Schlüssel |
CQZAFTXSQXUULO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
Andere CAS-Nummern |
197-74-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

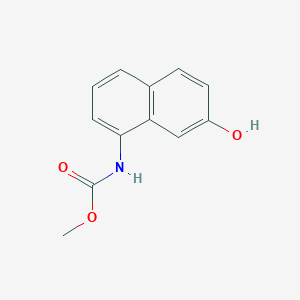
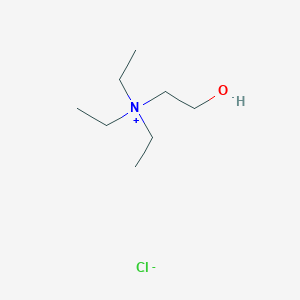
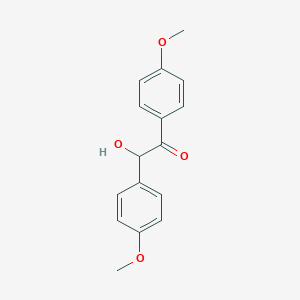
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
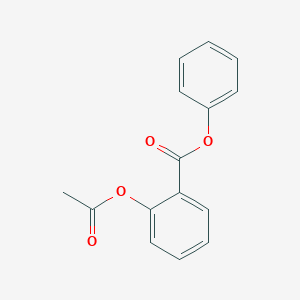
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
